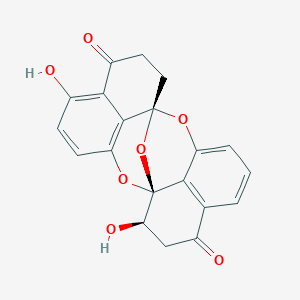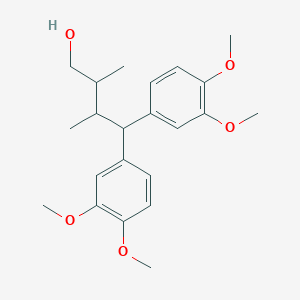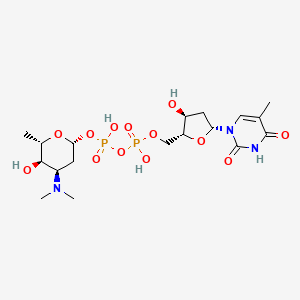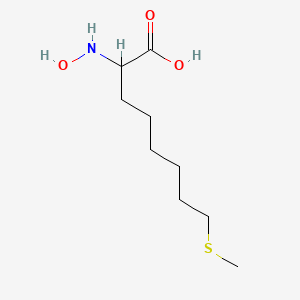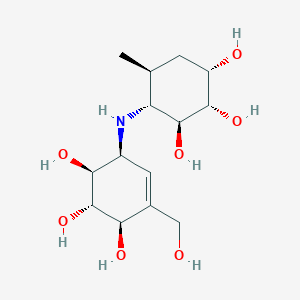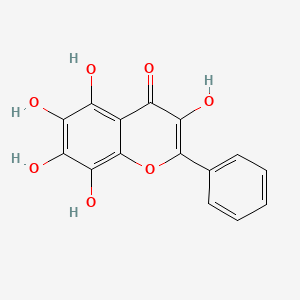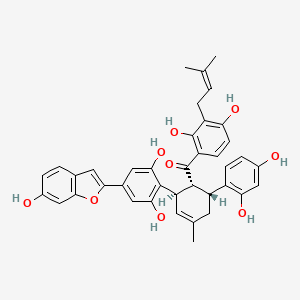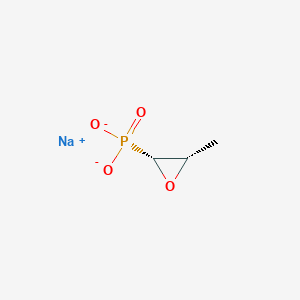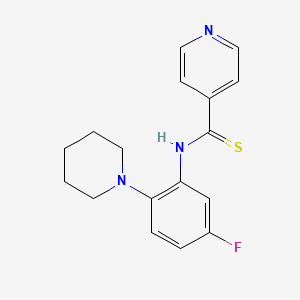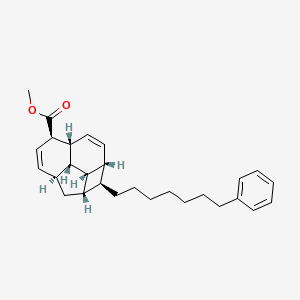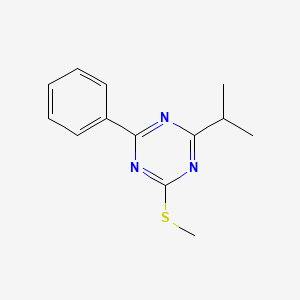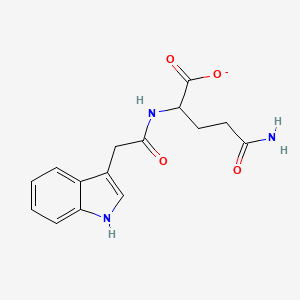
Indole-3-acetyl-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(indol-3-ylacetyl)glutaminate is a monocarboxylic acid anion that is the conjugate base of N-(indol-3-ylacetyl)glutamine, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human urinary metabolite. It is a conjugate base of a N-(indol-3-ylacetyl)glutamine.
Applications De Recherche Scientifique
Plant Growth and Development
Indole-3-acetyl-glutamine plays a significant role in plant growth and development. The study of quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis highlighted the presence of two new conjugates related to Indole-3-acetyl-glutamine, indicating its significance in plant growth and vegetative development. This research also developed a method for quantitative analysis of these metabolites, emphasizing the importance of understanding their levels in different plant tissues during various stages of development (Kowalczyk & Sandberg, 2001).
Methodological Advancements in Plant Research
Advancements in analytical techniques have facilitated the identification of Indole-3-acetyl-glutamine and related compounds in plants. A study introduced a liquid chromatography-mass spectrometry (LC-MS)-based method for the characterization of small Indole-3-acetyl-glutamine conjugate profiles of plants. This method allows for the facile identification of indolic compounds, suggesting that Indole-3-acetyl-glutamine and its conjugates might have important physiological roles in plants, which could also impact human nutrition (Yu et al., 2014).
Plant Defense Mechanisms
Indole-3-acetyl-glutamine is implicated in plant defense mechanisms. A study on maize revealed that whole-plant glutamine mobilization aids local tissue in pathway-specific auxin biosynthesis, stimulating root regrowth after herbivory. This suggests that Indole-3-acetyl-glutamine may play a role in plant responses to pest attacks, contributing to the development of crop tolerance (Qu et al., 2016).
Metabolic Processes in Plants
Indole-3-acetyl-glutamine is also involved in the metabolic processes within plants. Research on Arabidopsis indicated that cytochrome P450 CYP79B2 catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of Indole glucosinolates and Indole-3-acetic acid. This study highlights the intricate metabolic pathways in plants involving Indole-3-acetyl-glutamine, and its role in the biosynthesis of important compounds like Indole-3-acetic acid (Mikkelsen et al., 2000).
Propriétés
Nom du produit |
Indole-3-acetyl-glutamine |
|---|---|
Formule moléculaire |
C15H16N3O4- |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C15H17N3O4/c16-13(19)6-5-12(15(21)22)18-14(20)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12,17H,5-7H2,(H2,16,19)(H,18,20)(H,21,22)/p-1 |
Clé InChI |
DVJIJAYHBZALOJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)N)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



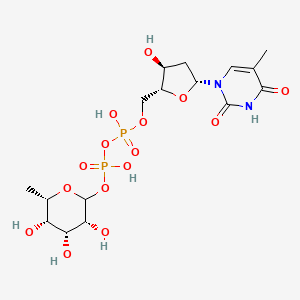
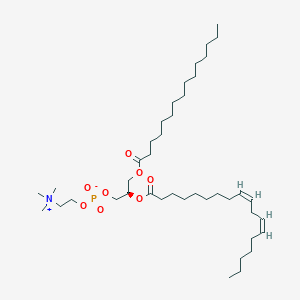
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
